5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide
Description
Methoxy Group (-OCH3)
The para-methoxy group on the phenyl ring at position 5 plays dual roles:
- Electronic Effects : As an electron-donating group, it enhances aromatic π-electron density, facilitating charge-transfer interactions with biological targets.
- Solubility Modulation : The methoxy group improves aqueous solubility compared to non-polar substituents, aiding in pharmacokinetic optimization.
Diazene Group (-N=N-)
The diazenyl linkage contributes to the compound’s structural and functional versatility:
- Geometric Rigidity : The E configuration of the diazenyl group enforces planarity, promoting π-π stacking with aromatic residues in protein binding pockets.
- Redox Activity : The N=N bond can undergo reduction to form hydrazine derivatives, enabling prodrug strategies or modulation of oxidative stress pathways.
1,2-Oxazole Core
The oxazole ring provides:
- Metabolic Stability : Resistance to enzymatic degradation compared to furan or pyrrole analogs.
- Hydrogen-Bonding Capacity : The nitrogen at position 2 and oxygen at position 1 act as hydrogen-bond acceptors, enhancing target affinity.
Table 2: Functional Group Contributions
Properties
CAS No. |
898497-51-3 |
|---|---|
Molecular Formula |
C25H22N4O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c1-16-6-4-5-7-22(16)28-27-19-10-13-21(17(2)14-19)26-25(30)23-15-24(32-29-23)18-8-11-20(31-3)12-9-18/h4-15H,1-3H3,(H,26,30) |
InChI Key |
MNAGYQXIKQWHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Cyclization
Reagents :
-
2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Solvent: Chlorobenzene or toluene
Procedure :
Hantzsch Oxazole Synthesis
Alternative Route :
-
React α-haloketone (e.g., 2-chloro-1-(4-methoxyphenyl)ethanone) with urea or thiourea in ethanol under reflux.
-
Acidic workup yields the oxazole ring.
Advantage : Higher functional group tolerance for bulky substituents.
Diazotization and Coupling for Diazenyl Group
Diazonium Salt Formation
Reagents :
Procedure :
-
Dissolve 2-methylaniline in cold HCl (1 M).
-
Add NaNO₂ solution dropwise to generate the diazonium salt.
Azo Coupling Reaction
Reagents :
Procedure :
-
Add diazonium salt to 4-amino-2-methylphenol in basic conditions at 0–10°C.
-
Stir for 2 hours to form 4-[(E)-(2-methylphenyl)diazenyl]-2-methylaniline.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0–10°C |
| Coupling Partner | 4-Amino-2-methylphenol |
| Regioselectivity | >95% para-substitution |
Carboxamide Formation
Acid Chloride Preparation
Reagents :
Procedure :
-
Reflux oxazole-3-carboxylic acid with SOCl₂ for 2 hours.
-
Evaporate excess SOCl₂ to obtain 5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl chloride.
Amidation Reaction
Reagents :
-
4-[(E)-(2-methylphenyl)diazenyl]-2-methylaniline (1.1 eq.), triethylamine (2.0 eq.), dichloromethane (DCM).
Procedure :
-
Add acid chloride to the amine in DCM at 0°C.
-
Stir for 12 hours at room temperature.
-
Purify via column chromatography (hexane/ethyl acetate).
Optimization :
Alternative One-Pot Synthesis
Sequential Cyclization-Amidation
Reagents :
Procedure :
-
Perform Robinson-Gabriel cyclization in POCl₃.
-
Directly add amine post-cyclization for in-situ amidation.
Yield : 55–60% (lower due to side reactions).
Analytical Characterization
Key Data :
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, oxazole-H), 7.89–7.25 (m, 10H, aromatic), 3.89 (s, 3H, OCH₃) |
| HRMS | [M+H]⁺ calc. 470.1784, found 470.1789 |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N) |
Challenges and Optimization
Chemical Reactions Analysis
5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
The compound has shown promising biological activities, particularly in anticancer research. Studies indicate that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) ranging from moderate to high against several cancer types, including:
- SNB-19
- OVCAR-8
- NCI-H40
These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its mechanisms of action and efficacy against specific cancer types .
Potential Pharmaceutical Applications
Given its structure and biological activity, this compound may serve various roles in pharmaceutical applications:
- Anticancer Agents : As indicated by preliminary studies, it could be developed into a therapeutic agent targeting cancer cells.
- Anti-inflammatory Properties : Compounds with similar oxazole structures have been reported to exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : The presence of specific functional groups may enhance its activity against bacterial or fungal pathogens.
Case Studies and Research Findings
Several studies have explored the effects of similar compounds on cancer cell lines. For example:
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These results highlight the potential for further exploration of 5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide within similar contexts .
Future Research Directions
To fully understand the potential applications of this compound, future research should focus on:
- Mechanistic Studies : Elucidating how the compound interacts at a molecular level with biological targets.
- In Vivo Studies : Testing the efficacy and safety in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring and diazenyl group are key functional groups that interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Potential
- Anticancer Activity: Compounds with diazenyl groups (e.g., ’s N-(5-chloropyridin-2-yl) quinoxaline-6-carboxamide) show apoptosis induction via reactive oxygen species (ROS) generation. The diazenyl group in the target compound may similarly act as a redox-active moiety .
Physicochemical and Structural Properties
Molecular Weight and LogP
- Target Compound: Molecular weight ≈ 457.5 g/mol (estimated). Predicted LogP ≈ 4.2 (methoxy and diazenyl groups increase hydrophobicity).
- Comparison: CAS 898521-19-2 (R1: phenyl; R2: 2-methylphenyldiazenyl): Molecular weight ≈ 443.5 g/mol; LogP ≈ 4.0. Chromenone analogs (): Lower LogP (~3.5) due to polar chromenone substituents .
Crystal Packing and Stability
- The diazenyl group’s E-configuration prevents steric clashes, favoring planar molecular geometry. Analogous sulfonamide derivatives () exhibit hydrogen-bonded dimerization and π-π stacking, suggesting similar stability for the target compound .
Biological Activity
The compound 5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a structure featuring an oxazole ring, a diazenyl group, and various aromatic moieties. Its molecular formula is CHNO, with a molecular weight of approximately 394.44 g/mol. The presence of methoxy and diazenyl groups suggests potential interactions with biological targets.
Antibacterial Activity
Research has shown that derivatives of diazenyl compounds exhibit significant antibacterial properties. For instance, studies have demonstrated that similar compounds possess notable inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The antibacterial activity is often assessed using the cup plate method, where the minimum inhibitory concentration (MIC) is determined.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 1 |
| This compound | S. aureus | 1 |
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity against strains like Aspergillus niger and Aspergillus oryzae. The antifungal efficacy is crucial for developing treatments against fungal infections.
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| This compound | A. niger | 1 |
| This compound | A. oryzae | 1 |
Anticancer Activity
The anticancer potential of the compound has been explored in various studies. It has shown promising results against several cancer cell lines, indicating its ability to induce apoptosis in malignant cells. The mechanism of action often involves the activation of caspases, which are critical in the apoptotic pathway.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized various amides related to diazenyl compounds and characterized them using spectroscopic methods. The biological activities were evaluated against pathogenic bacteria and fungi, revealing significant antimicrobial properties .
- Mechanism of Action : Research indicates that compounds similar to the one can inhibit key enzymes involved in cancer cell proliferation. For example, studies on pyrazole derivatives have highlighted their role as inhibitors of cyclooxygenase enzymes, which are implicated in tumor growth .
- Structure-Activity Relationship (SAR) : Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications to the diazenyl or oxazole moieties can enhance potency and selectivity towards specific biological targets .
Q & A
Basic: How can synthesis conditions be optimized for high yield and purity?
Methodological Answer:
-
Key Variables: Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of intermediates (e.g., diazenyl coupling agents) are critical .
-
Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., time, catalyst loading) and response surface methodology (RSM) to optimize yield. This approach is validated in flow-chemistry syntheses of diazenyl derivatives .
-
Example Table: Reaction Optimization Parameters
Variable Optimal Range Impact on Yield Temperature 70–75°C ±15% yield Solvent (DMF) 0.1–0.3 M Improves purity Catalyst Loading 5–7 mol% Reduces byproducts
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
- Spectroscopic Methods:
- NMR: ¹H/¹³C NMR to confirm methoxyphenyl, diazenyl, and oxazole proton environments (e.g., δ 8.1–8.3 ppm for diazenyl protons) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 456.18) .
- X-ray Crystallography: Resolve stereochemistry of the diazenyl group (E-configuration) and oxazole-carboxamide planar structure .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
-
Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and dosing protocols. For example, IC₅₀ discrepancies in anticancer studies may arise from differential metabolic activity .
-
Structural Analog Analysis: Compare substituent effects using a SAR table:
Substituent Bioactivity (IC₅₀, μM) Notes 4-Methoxyphenyl 12.3 ± 1.2 Enhanced solubility 2-Methylphenyl (E) 8.7 ± 0.9 Improved target binding -
Meta-Analysis: Use computational tools (e.g., PubChem BioAssay) to cross-reference activity datasets .
Advanced: What strategies are effective for designing derivatives with enhanced activity?
Methodological Answer:
- Targeted Substitutions:
- Electron-Withdrawing Groups: Introduce -NO₂ or -CF₃ at the phenyl ring to modulate electron density and binding affinity .
- Heterocycle Replacement: Replace oxazole with thiazole to alter pharmacokinetics (e.g., logP reduction) .
- Synthetic Workflow:
- Parallel Synthesis: Use Ugi-azide reactions for rapid generation of analogs.
- Click Chemistry: Modify diazenyl groups via copper-catalyzed azide-alkyne cycloaddition .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor diazenyl coupling via UV-Vis spectroscopy (λmax 350–400 nm for intermediates) .
- Isotopic Labeling: Use ¹⁸O-tracing in carboxamide hydrolysis to confirm nucleophilic attack pathways .
- DFT Calculations: Model transition states for diazenyl isomerization (E/Z) at the B3LYP/6-31G* level .
Basic: How does solvent choice impact solubility and stability?
Methodological Answer:
-
Solubility Screening: Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for polar groups, ethyl acetate for nonpolar regions) .
-
Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
Condition Degradation Products Acidic (pH 2) Oxazole ring opening UV Exposure Diazenyl cleavage
Advanced: What computational approaches predict target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR; PDB ID: 1M17). Key interactions:
- Methoxyphenyl → Hydrophobic pocket (ΔG ≈ -9.2 kcal/mol).
- Carboxamide → Hydrogen bonding with Thr830 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
